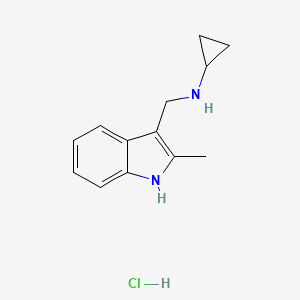

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride

説明

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride is a synthetic small-molecule scaffold featuring a cyclopropanamine moiety linked to a 2-methylindole group via a methyl bridge. This compound, with CAS number 920465-12-9, is primarily utilized in research settings for structural and pharmacological studies . It has been marketed by suppliers like Combi-Blocks, Inc., with a purity of 95% . However, commercial availability has been discontinued by CymitQuimica, as noted in their 2025 catalog .

特性

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-12(8-14-10-6-7-10)11-4-2-3-5-13(11)15-9;/h2-5,10,14-15H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXOSCGXSZCCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CNC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-30-9 | |

| Record name | 1H-Indole-3-methanamine, N-cyclopropyl-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride typically involves the reaction of 2-methylindole with cyclopropanamine in the presence of a suitable catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative is then reacted with cyclopropanamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.

Substitution: The compound can undergo substitution reactions at the indole ring or the cyclopropanamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction can yield indoline derivatives .

科学的研究の応用

Chemistry

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride serves as a fundamental reagent in organic chemistry. It can be utilized in the synthesis of more complex molecules and is involved in various organic reactions, including:

- Oxidation : The indole moiety can be oxidized to form indole-2,3-dione derivatives.

- Reduction : Reduction can yield indoline derivatives.

- Substitution : Electrophilic substitution can occur at the indole ring, particularly at the C-3 position.

Biology

This compound has been the subject of biological research due to its potential therapeutic properties. Studies have indicated several promising biological activities:

- Antimicrobial Activity : Research indicates that indole derivatives can exhibit significant antimicrobial effects against various pathogens.

- Antiviral Properties : Some studies suggest potential antiviral applications, particularly against viral infections where indole derivatives may play a role in inhibiting viral replication.

- Anticancer Activity : Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation. For instance, compounds related to this compound have been evaluated for their antiproliferative activities against several cancer cell lines, including HeLa and MCF-7 cells .

Medicine

The compound is being investigated for its therapeutic applications, particularly in drug development targeting specific biological pathways. Its mechanism of action involves interactions with various receptors and enzymes, which may modulate cellular processes such as signal transduction and gene expression.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing industrial chemicals.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Antiviral | Potential inhibition of viral replication | |

| Anticancer | Inhibitory effects on cancer cell proliferation |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Indole-2,3-dione derivatives | KMnO4, CrO3 |

| Reduction | Indoline derivatives | LiAlH4, NaBH4 |

| Substitution | Halogenated or nitrated indole derivatives | Halogens (Br, Cl), nitric acid |

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of indole-derived compounds for their antiproliferative effects against HeLa, MCF-7, and HT-29 cancer cell lines. Among these compounds, one derivative demonstrated potent activity with IC50 values of 0.52 μM (HeLa), 0.34 μM (MCF-7), and 0.86 μM (HT-29). Mechanistic studies revealed that this compound induced apoptosis and arrested cells in the G2/M phase while inhibiting tubulin polymerization .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of N-(indolyl)methyl derivatives showed significant activity against a range of bacterial strains. The mechanism involved disrupting bacterial cell wall integrity and inhibiting essential metabolic pathways within the bacteria .

作用機序

The mechanism of action of N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets in the body. The indole scaffold allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

類似化合物との比較

Structural Features :

- Core structure : A 2-methylindole (1H-indol-3-yl) group substituted at the 3-position with a methyl-linked cyclopropanamine.

- Salt form : Hydrochloride, enhancing solubility for experimental applications.

- Molecular formula : C₁₃H₁₅N₂·HCl (calculated molecular weight: 235.7 g/mol ).

The compound’s synthesis likely involves phase-transfer catalysis or cycloalkylation methods, akin to structurally related indole derivatives .

Comparison with Structurally Similar Compounds

N-[(1H-Indol-2-yl)methyl]cyclopropanamine Hydrochloride

N-[(2-Nitrophenyl)methyl]cyclopropanamine

Panobinostat Lactate (Farydak®)

- Structure : Contains a 2-(2-methyl-1H-indol-3-yl)ethyl group linked to a hydroxamic acid .

- Key differences: Functional groups: Ethyl linker and hydroxamic acid enable histone deacetylase (HDAC) inhibition.

Data Tables

Table 1: Physicochemical Properties

Research Findings and Key Insights

Structural and Functional Impact of Substituents

Pharmacological Potential

- Indole derivatives like panobinostat demonstrate that methylindole moieties can serve as structural anchors in drug design, particularly when combined with functional groups like hydroxamic acids .

Analytical Techniques

- Crystallography : Tools like SHELX and WinGX/ORTEP are critical for resolving indole derivatives’ structures, as seen in related compounds .

生物活性

Overview

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in pharmaceutical research for its potential therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- CAS Number : 920465-12-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to modulate receptor activity, which can influence cellular processes such as:

- Signal Transduction : Interfering with pathways that regulate cell growth and survival.

- Gene Expression : Altering the transcriptional activity of genes involved in cancer progression and immune responses.

- Metabolic Pathways : Modulating enzyme activities that are crucial for cellular metabolism .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d (related compound) | HeLa | 0.52 |

| MCF-7 | 0.34 | |

| HT-29 | 0.86 |

These findings suggest that the compound may induce apoptosis and cell cycle arrest, particularly at the G2/M phase, potentially through mechanisms involving tubulin polymerization inhibition .

Antimicrobial Activity

The indole derivatives, including this compound, have been evaluated for their antimicrobial properties. Preliminary studies indicate that this compound may possess both antibacterial and antifungal activities, although specific data on its efficacy against particular pathogens are still emerging .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study demonstrated that a related compound with an indole structure exhibited potent antiproliferative activity in vitro against several cancer cell lines. Mechanistic investigations revealed that these compounds could induce apoptosis through caspase activation and inhibit tubulin polymerization, a pathway critical for mitosis . -

Antimicrobial Evaluation :

In another study, derivatives of cyclopropanamine were assessed for their antimicrobial properties. Results indicated that these compounds displayed significant activity against various bacterial strains, suggesting potential as new therapeutic agents in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves cyclopropanation of indole derivatives followed by amine functionalization. Key steps include:

- Indole core formation : Cyclization of substituted phenylhydrazines under acidic conditions .

- Cyclopropane integration : Use of diazo compounds (e.g., diazomethane) with metal catalysts (e.g., Cu(I)) to form the cyclopropane ring .

- Salt formation : Treatment with hydrochloric acid to stabilize the amine moiety .

- Critical factors : Solvent choice (e.g., DMF or toluene), inert atmosphere for cyclopropanation, and temperature control (±2°C) to minimize side reactions .

Q. How is the compound characterized post-synthesis, and which analytical techniques are most reliable?

- Analytical workflow :

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

- Structural confirmation : H/C NMR to verify indole, cyclopropane, and methyl substituents; mass spectrometry (ESI-MS) for molecular ion validation .

- Crystallography : Single-crystal X-ray diffraction (using SHELX suite) for absolute configuration determination .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Solubility : Highly soluble in polar solvents (water, ethanol) due to hydrochloride salt form; limited solubility in non-polar solvents .

- Stability :

- Thermal : Stable at room temperature for ≥6 months; degradation observed >80°C (TGA/DSC data) .

- Light sensitivity : Store in amber vials to prevent indole ring photodegradation .

Advanced Research Questions

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound’s biological targets?

- Key challenges :

- Steric effects : The cyclopropane ring imposes conformational rigidity, complicating docking studies with flexible binding pockets (e.g., enzymes) .

- Electron distribution : The electron-rich indole moiety may interfere with redox-based assays, requiring controlled electrochemical conditions .

- Mitigation strategies : Use computational modeling (DFT for charge distribution) paired with mutagenesis studies to isolate pharmacophore contributions .

Q. How can researchers address contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?

- Methodological considerations :

- Assay standardization : Ensure consistent substrate concentrations (e.g., lysine-specific demethylase assays) and buffer pH (±0.1) .

- Control experiments : Include positive controls (e.g., tranylcypromine for monoamine oxidase) and validate via orthogonal assays (e.g., SPR vs. fluorometric) .

- Data interpretation : Account for off-target effects using CRISPR knockouts or isoform-specific inhibitors .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in cancer models?

- In vitro :

- Tubulin polymerization assays : Monitor inhibition via fluorescence polarization (e.g., FITC-labeled tubulin) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining post-treatment .

- In silico : Molecular dynamics simulations to predict binding kinetics with β-tubulin .

- In vivo : Xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。